molecular formula C10H16 B106647 alpha-Thujene CAS No. 2867-05-2

alpha-Thujene

Cat. No.: B106647
CAS No.: 2867-05-2
M. Wt: 136.23 g/mol
InChI Key: KQAZVFVOEIRWHN-UWVGGRQHSA-N
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Description

(+)-alpha-thujene is an alpha-thujene. It is an enantiomer of a (-)-alpha-thujene.
(+)-alpha-Thujene is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).

Properties

CAS No.

2867-05-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1

InChI Key

KQAZVFVOEIRWHN-UWVGGRQHSA-N

Isomeric SMILES

CC1=CC[C@@]2([C@H]1C2)C(C)C

SMILES

CC1=CCC2(C1C2)C(C)C

Canonical SMILES

CC1=CCC2(C1C2)C(C)C

2867-05-2
3917-48-4

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Synonyms

3-Thujene;  2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene;  (±)-α-Thujene;  2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene;  Origanene;  2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene_x000B_ 

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.48 g (69 millimoles) of lithium and 9 g (150 millimoles) of ethylenediamine were reacted in the atmosphere of air at a temperature of 128°-133° C. for 4 hours, and then mixed with 82 g of the above-prepared sabinene oil containing 35.7 g (262 millimoles) of (+)-sabinene. The mixture was allowed to react for 6 hours at 130° C. The reaction mixture was treated as described in Example 1 and thereafter, subjected to distillation at 60°-75° C. and 30 mmHg, affording 56.8 g of α-thujene oil containing 47.8% of (-)-α-thujene. The yield of (-)-α-thujene was 76.0%.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
35.7 g
Type
reactant
Reaction Step Three
Name
α-thujene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: α-Thujene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

A: Yes, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) have been employed to characterize α-Thujene. [, ]

A: α-Thujene is a volatile constituent found in the essential oils of various plants, including tea tree (Melaleuca alternifolia), Ferulago angulate, Juniperus scopulorum, Nigella sativa, Amomum subulatum, Feronia limonia, and Origanum vulgare. [, , , , , , ]

A: Common methods include steam distillation, hydrodistillation, and solvent extraction techniques like solid-phase microextraction (SPME). [, , , , , ] The choice of method can influence the yield and composition of the extracted essential oil. [, ]

A: Yes, environmental factors can impact the production of volatile compounds in plants. A study on Copaifera langsdorffii revealed variations in the essential oil composition, including α-Thujene content, between dry and wet seasons. [] Similarly, altitude was found to affect the eco-phytochemical parameters of Ziziphora clinopodioides, including α-Thujene levels. []

A: Processing techniques can impact volatile compound profiles. Analysis of nine-processed tangerine peel (Jiuzhi Chenpi) using GC-IMS showed a reduction in several terpenes, including α-Thujene, during later stages of processing. []

A: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common technique for identifying and quantifying α-Thujene in essential oils. [, , , , , , , ] Solid Phase Microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , ]

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